Tert-butyl 2-(3-fluorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 2-(3-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorophenyl substituent at the 2-position of the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting epigenetic enzymes, kinases, or proteolytic pathways. Its structural uniqueness lies in the fluorine atom's electron-withdrawing effects and the Boc group's role in enhancing solubility and stability during synthetic workflows .
Properties
Molecular Formula |
C15H21FN2O2 |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
tert-butyl 2-(3-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 |
InChI Key |
ZDCBRHDOQRXGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3-fluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 2-(3-fluorophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the 3-fluorophenyl group on the piperazine ring significantly influences molecular interactions and biological activity. Key analogs include:
Key Observations :
- Positional Effects : Substitution at the 4-position (e.g., compounds 22 and 12i) often introduces steric hindrance, limiting rotational freedom compared to the 2-position. This may reduce binding affinity in certain targets like DNMT1 or PARP .
Anticancer Activity
- Compound 12i : Demonstrated PARP inhibitory activity with IC₅₀ values comparable to olaparib, attributed to the acryloyl group's conjugation with the 3-fluorophenyl ring .
- Compound C11 (tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate): Exhibited nanomolar potency in kinase assays due to thiadiazole-mediated π-π stacking .
Computational and Crystallographic Insights
- Hydrogen-Bonding Patterns : Piperazine derivatives with 3-fluorophenyl groups often form C–H···F interactions, stabilizing crystal lattices .
- Mercury CSD Analysis : Substituents at the 2-position (hypothetical for the target compound) may enable better packing efficiency compared to 4-position analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
